molecular formula C9H10BrF3N2 B1447464 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1437794-36-9

4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1447464
M. Wt: 283.09 g/mol
InChI Key: ZUEJPPJFVKAOAO-UHFFFAOYSA-N
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Description

“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10BrF3N2 . It has a molecular weight of 283.09 . The compound is typically stored in a refrigerator and is a colorless to pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 283.09 and a molecular formula of C9H10BrF3N2 .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, a category that includes 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to a focused exploration of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Chemistry and Synthesis

The structural reactivity of related pyrazoline compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks in synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This highlights the importance of such compounds in the synthetic chemistry field for creating a wide range of heterocyclic compounds and dyes, reflecting the versatile applications of pyrazoline derivatives in medicinal chemistry and beyond (Gomaa & Ali, 2020).

Organometallic Chemistry

Research into hydridotris(pyrazolyl)borato complexes of Group 5 metals, which include vanadium, niobium, and tantalum complexes, provides insight into the inorganic and organometallic chemistry applications of pyrazole derivatives. These complexes are studied for their physico-chemical properties and potential modeling of metalloprotein interactions, like those in vanadium-histidine interactions in bromoperoxidase. This indicates the role of pyrazole derivatives in advancing the understanding of metal-protein interactions and the development of organometallic chemistry (Etienne, 1996).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives are acknowledged for their wide range of biological activities, serving as pharmacophores in many biologically active compounds. Their synthesis involves condensation followed by cyclization or multicomponent reactions (MCRs), either in a step-wise manner or in one pot. This adaptability in synthesis approaches facilitates the creation of heterocyclic systems that combine bioactive pyrazoles with other heterocyclic nuclei, extending the categories of biologically active compounds (Dar & Shamsuzzaman, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEJPPJFVKAOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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